2-{[(Benzyloxy)carbonyl]amino}-3-cyanopropanoic acid
Description
2-{[(Benzyloxy)carbonyl]amino}-3-cyanopropanoic acid (IUPAC: 3-cyano-2-(phenylmethoxycarbonylamino)propanoic acid) is a benzyloxycarbonyl (Z)-protected α-amino acid derivative with a cyano substituent at the β-position. Its CAS number is 138750-46-6, and it is commercially available at 95% purity for research and development purposes under supervised use . The compound’s structure combines a carboxylic acid moiety, a Z-protected amine, and a nitrile group, making it a versatile intermediate in peptide synthesis and medicinal chemistry.
Properties
IUPAC Name |
3-cyano-2-(phenylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c13-7-6-10(11(15)16)14-12(17)18-8-9-4-2-1-3-5-9/h1-5,10H,6,8H2,(H,14,17)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGACMDXDOMCSTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC#N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701200870 | |
| Record name | 3-Cyano-2-[[(phenylmethoxy)carbonyl]amino]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701200870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138750-46-6 | |
| Record name | 3-Cyano-2-[[(phenylmethoxy)carbonyl]amino]propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=138750-46-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Cyano-2-[[(phenylmethoxy)carbonyl]amino]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701200870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Carbobenzyloxy (Cbz) Protection of β-Amino Acids
A foundational step involves introducing the Cbz group to a β-amino acid precursor. While the provided sources focus on analogous compounds, the patent WO2012117417A1 details benzylation strategies using sodium hydride and benzyl halides in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). Adapted to the target compound, this approach could involve:
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Starting Material : 3-Amino-2-hydroxypropanoic acid or its ester.
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Protection : Reaction with benzyl chloroformate (Cbz-Cl) in the presence of a base (e.g., NaHCO₃) to form the Cbz-protected intermediate.
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Cyanation : Conversion of the hydroxyl or a leaving group (e.g., bromide) at the β-position to a cyano group using cyanide sources (e.g., KCN, NaCN).
Key Reaction Conditions :
Cyanohydrin Formation from α-Keto Acids
An alternative route leverages cyanohydrin chemistry:
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Synthesis of α-Keto Acid : Oxidation of a Cbz-protected α-amino acid (e.g., Cbz-aspartic acid) to the corresponding α-keto derivative.
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Cyanation : Treatment with hydrogen cyanide (HCN) or trimethylsilyl cyanide (TMSCN) to form the cyanohydrin intermediate.
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Oxidation : Selective oxidation of the hydroxyl group to a carboxylic acid.
Challenges :
Nucleophilic Substitution of β-Halo Derivatives
This method exploits halogenated intermediates:
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Halogenation : Introduction of a halogen (Br, I) at the β-position of Cbz-protected alanine.
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Cyanide Displacement : Reaction with NaCN or CuCN in polar solvents (e.g., DMSO) to substitute the halogen with a cyano group.
Optimization Insights :
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Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhances reaction rates.
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Temperature control (25–50°C) prevents decomposition of the nitrile product.
Comparative Analysis of Synthetic Methods
Process Optimization and Scalability
The patent WO2012117417A1 emphasizes solvent selection and temperature control for benzylation and de-esterification steps, which are transferable to the target compound:
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Solvent Systems : Dichloromethane (DCM) and ethyl acetate for intermediate isolation.
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Base Selection : Aqueous NaOH or KOH for efficient hydrolysis of esters to carboxylic acids.
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Purification : Silica gel chromatography or anti-solvent crystallization (e.g., n-hexane).
Emerging Techniques and Innovations
Recent advances include:
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Enzymatic Cyanation : Lipase-catalyzed reactions under mild conditions to reduce reliance on toxic cyanide sources.
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Flow Chemistry : Continuous-flow systems for safer handling of intermediates and improved yield reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-{[(Benzyloxy)carbonyl]amino}-3-cyanopropanoic acid can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to a carboxylic acid group using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The benzyloxycarbonyl protecting group can be removed through hydrogenolysis using palladium on carbon (Pd/C) under hydrogen gas (H2).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Palladium on carbon (Pd/C) under hydrogen gas (H2).
Major Products Formed
Oxidation: 2-{[(Benzyloxy)carbonyl]amino}-3-carboxypropanoic acid.
Reduction: 2-{[(Benzyloxy)carbonyl]amino}-3-aminopropanoic acid.
Substitution: 2-Amino-3-cyanopropanoic acid.
Scientific Research Applications
2-{[(Benzyloxy)carbonyl]amino}-3-cyanopropanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a precursor for various functional materials.
Mechanism of Action
The mechanism of action of 2-{[(Benzyloxy)carbonyl]amino}-3-cyanopropanoic acid involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl group serves as a protecting group, allowing selective reactions at other functional sites. The cyano group can participate in nucleophilic addition or substitution reactions, leading to the formation of various derivatives. These interactions are crucial for its role in organic synthesis and peptide chemistry.
Comparison with Similar Compounds
(a) Fluorinated Derivatives
- 2-(((Benzyloxy)carbonyl)amino)-3,3,3-trifluoropropanoic acid (CAS 10068-52-7): The β-trifluoromethyl group enhances lipophilicity and metabolic stability compared to the cyano group in the parent compound. Fluorination may improve bioavailability in drug design .
(b) Cycloalkyl-Substituted Analogs
- 3-([(Benzyloxy)carbonyl]amino)-3-cyclopentylpropanoic acid (CAS 778599-89-6): The cyclopentyl group increases conformational rigidity, favoring interactions with hydrophobic pockets in target proteins .
- 2-{[(Benzyloxy)carbonyl]amino}-3-(2-ethylcyclopropyl)propanoic acid (CAS 2171461-30-4): The ethylcyclopropyl substituent combines steric bulk and ring strain, which may influence peptide backbone flexibility .
(c) Aromatic and Hybrid Derivatives
- 3-{[(Benzyloxy)carbonyl]amino}-3-(3-methoxyphenyl)propanoic acid (CAS 773867-55-3): The 3-methoxyphenyl group introduces aromaticity and hydrogen-bonding capacity, useful in designing kinase inhibitors or GPCR ligands .
Research Implications
- Fluorinated analogs are prioritized in antiviral and anticancer drug discovery due to enhanced stability and membrane permeability .
- Cycloalkyl-substituted derivatives are explored in constrained peptide therapeutics to improve target selectivity .
- Aromatic hybrids (e.g., 3-methoxyphenyl) are leveraged in fragment-based drug design for CNS targets .
Biological Activity
2-{[(Benzyloxy)carbonyl]amino}-3-cyanopropanoic acid, commonly referred to as a derivative of benzyloxycarbonyl amino acids, has garnered attention in biochemical research due to its potential biological activities. This compound is structurally related to amino acids and has been studied for its implications in various therapeutic areas, including anti-inflammatory and anticancer activities.
- Molecular Formula : C₁₄H₁₇N₁O₄
- Molecular Weight : 273.29 g/mol
- CAS Number : 24237-54-5
The biological activity of this compound can be attributed to its interaction with various enzymes and receptors in biological systems. It is known to inhibit certain proteolytic enzymes, which play crucial roles in inflammation and apoptosis pathways.
Enzyme Inhibition
Research indicates that this compound may inhibit caspases, a family of cysteine proteases involved in the apoptotic process. Specifically, it has been shown to affect caspase-1 activity, which is essential for the maturation of pro-inflammatory cytokines such as IL-1β and IL-18 .
Anti-inflammatory Properties
The compound exhibits significant anti-inflammatory effects by modulating the activity of cyclooxygenase (COX) enzymes. In vitro studies demonstrated that it can reduce the production of prostaglandins, thereby alleviating inflammation .
Antioxidant Activity
It has also been reported to possess antioxidant properties, which contribute to its protective effects against oxidative stress in cellular models. This activity is particularly relevant in the context of liver protection against toxins like carbon tetrachloride (CCl₄) .
In Vivo Studies
In animal models, specifically male Wistar rats, administration of this compound at doses of 100 mg/kg demonstrated protective effects against CCl₄-induced hepatotoxicity. The results indicated a significant decrease in serum levels of liver enzymes (SGOT and SGPT), suggesting a protective role against liver damage .
| Study | Model | Dosage | Outcome |
|---|---|---|---|
| Hepatotoxicity Study | Male Wistar Rats | 100 mg/kg | Decreased liver enzyme levels; protection against CCl₄ toxicity |
In Vitro Studies
In vitro assays showed that at concentrations ranging from 10 to 100 μM, the compound inhibited the spontaneous release of acid phosphatase from liver lysosomes. This suggests a stabilizing effect on lysosomal membranes during oxidative stress conditions .
Q & A
Q. Basic
- Storage : Store at -20°C in airtight, light-resistant containers under nitrogen to prevent hydrolysis of the cyano group or oxidation of the Cbz moiety .
- Handling : Use anhydrous solvents (e.g., DMF, DCM) during experiments to minimize moisture-induced degradation .
- Stability Monitoring : Regular HPLC analysis (C18 column, UV detection at 254 nm) to track decomposition products like benzoic acid or cyanide derivatives .
What analytical techniques are most effective for confirming the structural integrity and purity of this compound?
Q. Basic
- NMR Spectroscopy : ¹H/¹³C NMR to confirm the presence of the Cbz group (δ 5.1 ppm for benzyl CH₂, δ 128–135 ppm for aromatic carbons) and cyano group (δ ~120 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (ESI+) to verify molecular weight (m/z 249.1 [M+H]⁺) .
- HPLC : Reverse-phase HPLC (gradient: 0.1% TFA in acetonitrile/water) to assess purity and detect impurities .
What strategies are employed to achieve enantioselective synthesis of this compound, given its chiral center?
Q. Advanced
- Chiral Auxiliaries : Use of (R)- or (S)-BINOL-based catalysts during the cyanide addition step to induce asymmetry .
- Enzymatic Resolution : Lipase-mediated hydrolysis of racemic esters to isolate the desired enantiomer .
- Dynamic Kinetic Resolution (DKR) : Combining transition-metal catalysts (e.g., Ru) with enzymes to racemize and selectively transform intermediates .
How do researchers analyze and resolve contradictions in spectral data (e.g., NMR, IR) when characterizing this compound?
Advanced
Contradictions may arise from tautomerism (e.g., keto-enol forms) or solvent effects. Resolution strategies include:
- Variable Temperature NMR : To observe dynamic equilibria and assign peaks accurately .
- 2D NMR (COSY, HSQC) : For unambiguous assignment of proton-carbon correlations, especially in overlapping regions .
- Computational Modeling : DFT calculations (e.g., Gaussian) to predict chemical shifts and compare with experimental data .
What methodologies are used to investigate the biological activity and target interactions of this compound in medicinal chemistry research?
Q. Advanced
- Enzyme Inhibition Assays : Measure IC₅₀ values against serine proteases or phosphatases using fluorogenic substrates .
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (kₐ, kd) to target proteins immobilized on sensor chips .
- Molecular Dynamics (MD) Simulations : Predict binding modes and stability of ligand-protein complexes (software: GROMACS, AMBER) .
How can the cyano group in this compound be selectively modified to synthesize novel derivatives without compromising the benzyloxycarbonyl-protected amino group?
Q. Advanced
- Reduction : Use LiAlH₄ or H₂/Pd-C to convert the cyano group to an amine, followed by acylation or alkylation .
- Nucleophilic Substitution : React with Grignard reagents (e.g., MeMgBr) to form ketones .
- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-functionalized moieties .
What computational approaches are utilized to predict the reactivity and potential pharmacological properties of this compound?
Q. Advanced
- Density Functional Theory (DFT) : Calculate reaction barriers for hydrolysis or oxidation pathways .
- QSAR Modeling : Correlate structural descriptors (e.g., logP, polar surface area) with bioavailability using software like MOE .
- ADMET Prediction : Tools like SwissADME to estimate absorption, toxicity, and metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
